molecular formula C17H25FN4O2 B2930432 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide CAS No. 439121-33-2

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide

Cat. No.: B2930432
CAS No.: 439121-33-2
M. Wt: 336.411
InChI Key: IMMSSIZZOGTYAP-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide is a useful research compound. Its molecular formula is C17H25FN4O2 and its molecular weight is 336.411. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has highlighted the potential of compounds with morpholinyl and methylpiperazinyl groups in neurokinin-1 (NK1) receptor antagonism, which can be relevant for applications in treating conditions like emesis and depression. For instance, a study described an orally active, water-soluble NK1 receptor antagonist that demonstrates high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Topical Drug Delivery

Morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs have been investigated for their potential in enhancing the topical delivery of therapeutic agents. A study on novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) showed promising results for topical drug delivery, indicating improved skin permeation compared to naproxen itself (Rautio et al., 2000).

Antimicrobial Activity

Compounds with structural similarities to N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide have been studied for their antimicrobial properties. For example, oxazolidinone analogs demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting their potential as novel antibacterial agents (Zurenko et al., 1996).

Anticancer Agents

Certain derivatives of this compound have been synthesized with the intent of evaluating their potential as topoisomerase inhibitor anticancer agents. These compounds have shown promising activity in vitro against cancer cells and in vivo in animal models, suggesting their utility in cancer treatment (Ishar et al., 2006).

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O2/c1-20-4-6-22(7-5-20)16-3-2-14(12-15(16)18)19-17(23)13-21-8-10-24-11-9-21/h2-3,12H,4-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSSIZZOGTYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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